6-Methylpyrazolo[5,1-b]thiazol-7-amine
Description
Properties
Molecular Formula |
C6H7N3S |
|---|---|
Molecular Weight |
153.21 g/mol |
IUPAC Name |
6-methylpyrazolo[5,1-b][1,3]thiazol-7-amine |
InChI |
InChI=1S/C6H7N3S/c1-4-5(7)6-9(8-4)2-3-10-6/h2-3H,7H2,1H3 |
InChI Key |
YPBOBABUOKFUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CSC2=C1N |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-Methylpyrazolo[5,1-b]thiazol-7-amine exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound in the development of new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer activity. It has been shown to inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical to cancer cell proliferation .
Enzyme Inhibition
6-Methylpyrazolo[5,1-b]thiazol-7-amine has been explored as an inhibitor for various enzymes involved in disease processes. For instance, it has shown promise as a selective inhibitor of IRAK4, which plays a role in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
Material Science Applications
In addition to its biological activities, 6-Methylpyrazolo[5,1-b]thiazol-7-amine is being studied for its electronic and optical properties. Its unique structure allows it to be utilized in the development of novel materials with specific functionalities, such as sensors or photonic devices .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 6-Methylpyrazolo[5,1-b]thiazol-7-amine demonstrated its effectiveness against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a new therapeutic agent .
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells through various pathways. One study reported that treatment with 6-Methylpyrazolo[5,1-b]thiazol-7-amine resulted in significant reductions in cell viability across multiple cancer cell lines . Further investigations are needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Pyrazolo[5,1-b]thiazole Derivatives
Pyrazolo[5,1-b]thiazoles share the same fused bicyclic core but differ in substituent patterns. For example:
Key Comparison :
The methyl group in 6-methylpyrazolo[5,1-b]thiazol-7-amine balances lipophilicity and solubility, contributing to moderate antimicrobial and anticancer efficacy.
Imidazo[2,1-b]thiazole Derivatives
Imidazo[2,1-b]thiazoles, such as those synthesized via Claisen-Schmidt condensation, feature a fused imidazole-thiazole core. These compounds exhibit broader pharmacological profiles, including anti-inflammatory and antiparasitic activities, but require more complex synthetic routes (e.g., formylation with POCl₃/DMF) . For instance:
Comparison :
- Bioactivity : Imidazo[2,1-b]thiazoles generally exhibit lower MIC values in antimicrobial assays compared to pyrazolo[5,1-b]thiazoles, likely due to enhanced electrophilicity from the imidazole ring .
- Synthetic Complexity : Imidazo[2,1-b]thiazoles require multi-step syntheses, whereas pyrazolo[5,1-b]thiazoles are often synthesized in fewer steps .
Benzothiazole Derivatives
Benzothiazoles, such as 2-(4-aminophenyl)-6-fluorobenzo[d]thiazol-7-amine, lack the fused pyrazole ring but retain the thiazole moiety. These compounds demonstrate high cytotoxicity against cancer cell lines (e.g., IC50: 5–10 µM for MCF-7), attributed to intercalation with DNA . However, their rigid planar structure may limit bioavailability compared to pyrazolo[5,1-b]thiazoles .
Pharmacological and Physicochemical Properties
Antimicrobial Activity
Preparation Methods
Reaction Procedure
The most widely cited method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α-bromoacetophenone in the presence of a base, typically potassium carbonate or sodium hydride. The process proceeds via nucleophilic substitution, where the amine group attacks the α-carbon of the bromoacetophenone, followed by intramolecular cyclization to form the thiazole ring.
Key Steps :
-
Nucleophilic Attack : The primary amine of the pyrazole derivative displaces the bromide ion from α-bromoacetophenone.
-
Cyclization : The sulfur atom in the intermediate attacks the adjacent electrophilic carbon, closing the thiazole ring.
-
Aromatic Stabilization : The resulting fused pyrazole-thiazole system gains stability through conjugation.
Optimization Conditions
-
Solvent : Reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
-
Temperature : Optimal yields (68–72%) are achieved at 80–100°C over 6–8 hours.
-
Base Selection : Potassium carbonate outperforms weaker bases like triethylamine due to enhanced deprotonation efficiency.
Mechanistic Insight :
The reaction’s success hinges on the base’s ability to deprotonate the amine, increasing its nucleophilicity. Steric hindrance from the phenyl group in α-bromoacetophenone moderates reaction kinetics, necessitating prolonged heating.
Thiosemicarbazide-Mediated Synthesis via Phenacyl Bromides
Reaction Pathway
An alternative route leverages thiosemicarbazide and phenacyl bromides to construct the thiazole ring. This method, adapted from pyrazolyl–thiazole syntheses, involves:
-
Hydrazone Formation : Condensation of acetyl thiophene with phenyl hydrazine in concentrated sulfuric acid.
-
Cyclization : Treatment with phosphoryl chloride (POCl₃) in DMF yields a pyrazole-4-carbaldehyde intermediate.
-
Thiazole Ring Closure : Reaction with thiosemicarbazide and phenacyl bromides under reflux conditions.
Critical Modifications
-
Catalyst : Acetic acid accelerates thiosemicarbazone formation, reducing reaction time to 1 hour.
-
Substituent Effects : Electron-withdrawing groups (e.g., nitro, halogens) on phenacyl bromides improve cyclization yields by 15–20% compared to electron-donating groups.
Example :
Using 4-nitrophenacyl bromide , the final step achieves 85% yield, attributed to the nitro group’s electron-withdrawing effect polarizing the carbonyl carbon.
Multi-Step Synthesis via Boc-Protected Intermediates
Sequential Functionalization
A complex route reported by involves Boc-protected amino acids, though adaptations for 6-methylpyrazolo[5,1-b]thiazol-7-amine synthesis are inferred:
-
Methyl Ester Formation : Boc-protected amino acids are converted to methyl esters using methanol and thionyl chloride.
-
β-Ketonitrile Synthesis : Nucleophilic addition of acetonitrile anions to methyl esters.
-
Cyclization with Hydrazine : Forms aminopyrazole intermediates, which are further reacted with ethyl ethoxyacrylate to yield pyrazolopyrimidones.
Challenges and Solutions
-
Deprotection Sensitivity : Trifluoroacetic acid (TFA) is preferred over HCl for Boc-group removal to prevent side reactions.
-
Chlorination Efficiency : Phosphorus oxychloride (POCl₃) achieves >90% conversion to chlorinated intermediates.
Comparative Analysis of Synthetic Methods
Key Trends :
-
The thiosemicarbazide method offers superior yields and substituent flexibility but poses safety risks with POCl₃.
-
The α-bromoacetophenone route is industrially favored for its simplicity despite moderate yields.
Mechanistic Insights and Computational Support
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methylpyrazolo[5,1-b]thiazol-7-amine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclization and functionalization steps. For example, hydrazine hydrate reacts with 6-methylbenzo[d]thiazol-2-amine under reflux in ethylene glycol to form intermediates, monitored by TLC. Key intermediates are characterized using NMR (e.g., δ 2.51 ppm for -CH) and melting point analysis .
- Optimization : Yield improvements (e.g., 78–81%) are achieved by controlling stoichiometry (5:1 hydrazine:substrate ratio) and reaction duration (10–12 hours) .
Q. Which analytical techniques are critical for confirming the structure of 6-methylpyrazolo[5,1-b]thiazol-7-amine derivatives?
- Key Techniques :
- TLC (EtOAc:Hexane, 50:50) to monitor reaction progress .
- NMR for functional group identification (e.g., aromatic protons at δ 7.01–7.49 ppm, NH signals at δ 4.96–4.99 ppm) .
- Column chromatography (silica gel) for purification .
Q. How are biological activities (e.g., antimicrobial) of pyrazolo-thiazole derivatives initially screened?
- Standard Assays :
- In vitro antibacterial testing against Gram-positive/negative strains using disk diffusion or microdilution methods .
- Anticancer screening via MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory data in biological activity reports be resolved?
- Approach :
- Validate assays using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
- Perform dose-response studies to confirm IC values and assess selectivity indices (e.g., cancer vs. normal cells) .
- Use secondary assays (e.g., tubulin polymerization inhibition for antimitotic activity) to corroborate mechanisms .
Q. What strategies optimize regioselectivity in pyrazolo-thiazole synthesis?
- Advanced Methods :
- Catalytic systems : Copper(II) phosphonates with tert-butylphosphonic acid enhance regiocontrol in heterocycle formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor specific cyclization pathways .
- Computational modeling : DFT calculations predict favorable transition states for regioselective product formation .
Q. How are multi-component reactions (MCRs) applied to synthesize pyrazolo-thiazole derivatives sustainably?
- Green Chemistry Approaches :
- Solvent-free conditions : Reactions using aldehydes, malononitrile, and hydrazine hydrate under microwave irradiation reduce waste .
- Biocatalysts : Meglumine-catalyzed MCRs improve atom economy and yield (e.g., 75–85% for pyrazolo[3,4-b]pyridin-6-amines) .
- Recyclable catalysts : Magnetic FeO nanoparticles enable catalyst reuse without activity loss .
Q. What computational tools predict the binding affinity of 6-methylpyrazolo[5,1-b]thiazol-7-amine derivatives to biological targets?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against tubulin (PDB: 1SA0) or kinase targets .
- QSAR models : Utilize descriptors like logP and topological polar surface area to correlate structure with activity .
- MD simulations : Assess ligand-protein stability over 100-ns trajectories (e.g., GROMACS) .
Methodological Recommendations
- For synthetic challenges : Prioritize one-pot MCRs to reduce purification steps .
- For data reliability : Combine in vitro and in vivo models (e.g., zebrafish xenografts) to validate anticancer activity .
- For structural ambiguity : Use X-ray crystallography (if crystals form) or 2D NMR (HSQC, HMBC) for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
